5-Nitro-2-(phenylsulfanyl)phenylboronic acid pinacol ester
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Overview
Description
5-Nitro-2-(phenylsulfanyl)phenylboronic acid pinacol ester is a boronic ester compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a nitrophenylthio group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in synthetic chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(phenylsulfanyl)phenylboronic acid pinacol ester typically involves the reaction of 5-nitro-2-(phenylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process by allowing for better control of reaction parameters and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(phenylsulfanyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aminophenylthio derivatives.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
5-Nitro-2-(phenylsulfanyl)phenylboronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a probe in biological systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(phenylsulfanyl)phenylboronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The nitrophenylthio group can undergo redox reactions, contributing to the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(5-nitrophenyl)-1,3,2-dioxaborolane: Lacks the phenylthio group, making it less versatile in certain reactions.
4,4,5,5-Tetramethyl-2-(2-phenylthio)phenyl)-1,3,2-dioxaborolane: Lacks the nitro group, affecting its redox properties.
Uniqueness
5-Nitro-2-(phenylsulfanyl)phenylboronic acid pinacol ester is unique due to the combination of the nitrophenylthio and boronic ester groups, which confer distinct chemical reactivity and versatility. This makes it a valuable compound in various fields of research and industrial applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-nitro-2-phenylsulfanylphenyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BNO4S/c1-17(2)18(3,4)24-19(23-17)15-12-13(20(21)22)10-11-16(15)25-14-8-6-5-7-9-14/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBSAXCMDJENTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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